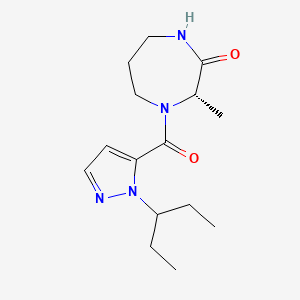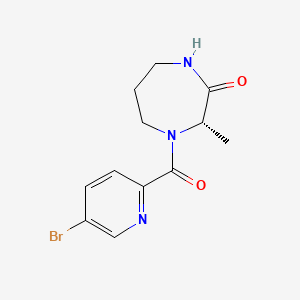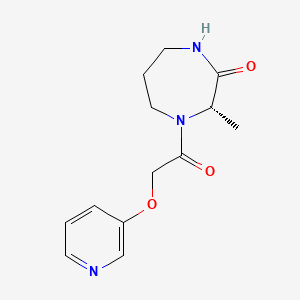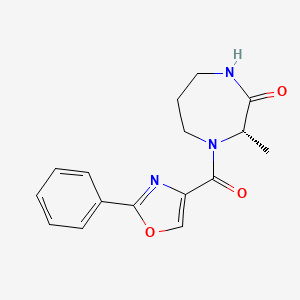
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one, also known as MPD, is a chemical compound that belongs to the class of diazepanes. MPD has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one acts by binding to the benzodiazepine site on the GABA-A receptor, which enhances the binding of GABA to the receptor and increases the opening of the chloride ion channel. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one in lab experiments include its high potency and selectivity for the GABA-A receptor, which allows for precise and controlled manipulation of GABAergic neurotransmission. However, the limitations of using this compound include its potential for off-target effects and the need for careful control of dosing and administration to avoid toxicity.
Zukünftige Richtungen
There are several future directions for the use of (3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one in scientific research. One potential application is in the study of neurological disorders, such as epilepsy and anxiety disorders, which are thought to involve dysregulation of GABAergic neurotransmission. This compound may also be useful in the development of novel therapeutics for these disorders. Additionally, this compound may be used in the study of the molecular mechanisms underlying drug addiction and withdrawal, as GABAergic neurotransmission has been implicated in these processes. Overall, the continued study of this compound and its effects on GABAergic neurotransmission has the potential to yield valuable insights into the functioning of the brain and the development of new treatments for neurological disorders.
Synthesemethoden
The synthesis of (3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one involves the reaction of 2-pentanone with hydrazine hydrate to form 2-pentanone hydrazone, which is then reacted with methyl isocyanate to yield this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a potent and selective agonist of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This makes this compound a valuable tool for studying the role of GABA-A receptor in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
(3S)-3-methyl-4-(2-pentan-3-ylpyrazole-3-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-4-12(5-2)19-13(7-9-17-19)15(21)18-10-6-8-16-14(20)11(18)3/h7,9,11-12H,4-6,8,10H2,1-3H3,(H,16,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYXLPUSLHCBY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC=N1)C(=O)N2CCCNC(=O)C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)N1C(=CC=N1)C(=O)N2CCCNC(=O)[C@@H]2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352264.png)
![(3S)-4-[1-(4-methoxyphenyl)pyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352279.png)
![(3S)-3-methyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352282.png)
![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)


![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)

![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)